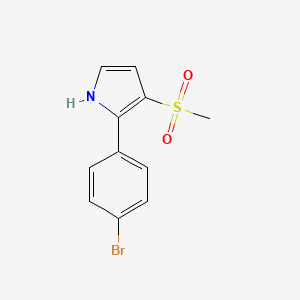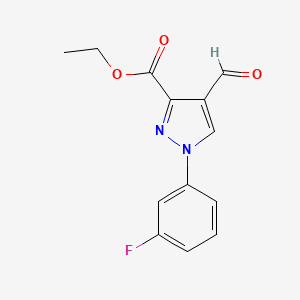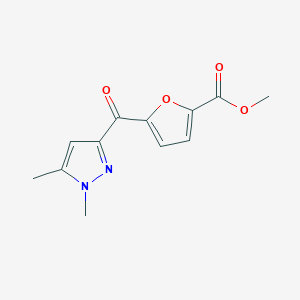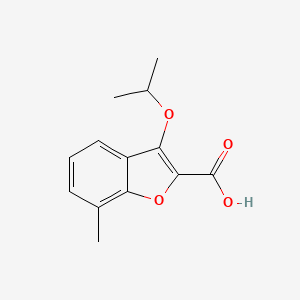
4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.
Introduction of the pyridine ring: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, alkylating agents, or acylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various derivatives with modified functional groups.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Could be used in studies to understand its interaction with biological targets.
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Pharmaceutical Industry:
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, affecting their function. The exact molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide
- 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-methyl
Uniqueness
The presence of the carboxylic acid group in 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to its analogs.
属性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC 名称 |
4-pyridin-2-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-13(20)10-9-16-14(18-7-3-4-8-18)17-12(10)11-5-1-2-6-15-11/h1-2,5-6,9H,3-4,7-8H2,(H,19,20) |
InChI 键 |
PRQAICDGLAFEDM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C3=CC=CC=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)



![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)

![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)

![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)


